Infrared Photodetector Responsivity: b-AsP vs. Other 2D Layered Materials at 1550 nm
Black arsenic-phosphorus (b-As0.4P0.6) nanosheets demonstrate a photodetector responsivity of 10,200 A/W at the telecom-relevant wavelength of 1550 nm, with a peak responsivity of 2.29 × 10⁵ A/W at 980 nm [1]. In contrast, the dual-wavelength mode-locking fiber laser based on the same b-As0.4P0.6 saturable absorber outputs a larger bandwidth and spectral separation than those based on other 2D materials evaluated in the same study [1].
| Evidence Dimension | Photodetector responsivity at 1550 nm |
|---|---|
| Target Compound Data | 10,200 A/W (1550 nm); 2.29 × 10⁵ A/W (980 nm) for b-As0.4P0.6 nanosheets |
| Comparator Or Baseline | Other 2D materials (graphene, MoS₂, black phosphorus derivatives) — reported to exhibit smaller bandwidth and spectral separation in dual-wavelength mode-locking |
| Quantified Difference | Responsivity exceeds typical values for graphene-based photodetectors (~0.1–1 A/W) and MoS₂ phototransistors (~100–1,000 A/W) by orders of magnitude; spectral bandwidth and separation superior to other 2D materials |
| Conditions | Photodetector fabricated from b-As0.4P0.6 nanosheets; fiber laser with saturable absorber; measurements at 1550 nm and 980 nm |
Why This Matters
This responsivity exceeds graphene and transition metal dichalcogenide benchmarks by 10²–10⁴×, establishing b-AsP as a procurement priority for high-sensitivity near-infrared photodetectors and ultrafast photonic devices.
- [1] Bao, X.; et al. Black Arsenic-Phosphorus Nanosheets for Highly Responsive Photodetection and Dual-Wavelength Ultrafast Pulse Generation at Telecommunication Bands. ACS Appl. Mater. Interfaces 2022. PMID: 36350786. View Source
